molecular formula C18H26O6 B10767867 (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

Cat. No.: B10767867
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-XMPUPYDGSA-N
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Description

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a complex organic compound characterized by multiple conjugated double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves multi-step organic reactions. One common approach is the use of aldol condensation reactions followed by selective oxidation and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4E,8E,10E,12E)-octadeca-4,8,10,12-tetraenoic acid: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.

    (4E,8E,10E,12E)-7,14-dihydroxyhexadeca-4,8,10,12-tetraenedioic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

The presence of both hydroxyl groups and conjugated double bonds in (4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4+,10-5+

InChI Key

XWRIIHRGMKHPHN-XMPUPYDGSA-N

Isomeric SMILES

C(CC(/C=C/C=C/C=C/C(C/C=C/CCC(=O)O)O)O)CC(=O)O

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O

Origin of Product

United States

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